molecular formula C19H18FN3O3S2 B6565573 N-[(4-fluorophenyl)methyl]-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide CAS No. 922047-19-6

N-[(4-fluorophenyl)methyl]-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6565573
CAS No.: 922047-19-6
M. Wt: 419.5 g/mol
InChI Key: FTXNFNWTMHBGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a 4-methylbenzenesulfonamido group at position 2 and an acetamide chain at position 2. The acetamide moiety is further modified with a 4-fluorobenzyl group. Its molecular formula is C₁₉H₁₈FN₃O₃S₂, with a molecular weight of 419.49 g/mol (estimated via analogs in ).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-13-2-8-17(9-3-13)28(25,26)23-19-22-16(12-27-19)10-18(24)21-11-14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXNFNWTMHBGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Reagents : Ethyl bromoacetoacetate (1.2 equiv), thiourea (1.0 equiv)

  • Solvent : Ethanol (anhydrous)

  • Temperature : 80°C, reflux for 6–8 hours

  • Yield : 68–72%

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the bromoacetoacetate, followed by cyclization and elimination of HBr to form the thiazole ring.

Sulfonylation of the 2-Amino Group

The 2-amino group on the thiazole ring is sulfonylated using p-toluenesulfonyl chloride (TsCl) to introduce the 4-methylbenzenesulfonamido moiety. This step is conducted in anhydrous dichloromethane (DCM) with pyridine as a base to scavenge HCl (Fig. 1B).

Reaction Conditions:

  • Reagents : Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1.0 equiv), TsCl (1.5 equiv), pyridine (3.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → room temperature, stirred for 12 hours

  • Yield : 85–90%

Optimization Note : Excess TsCl ensures complete conversion, while controlled temperature prevents di-sulfonylation.

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester group is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH), facilitating subsequent amide bond formation (Fig. 1C).

Reaction Conditions:

  • Reagents : Sulfonylated ester (1.0 equiv), NaOH (2.0 equiv)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 70°C, 4 hours

  • Yield : 95%

Key Observation : Complete hydrolysis is confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase.

Formation of Acetamide via Coupling Reaction

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) , then coupled with 4-fluorobenzylamine to form the target acetamide (Fig. 1D).

Reaction Conditions:

  • Reagents : Carboxylic acid (1.0 equiv), 4-fluorobenzylamine (1.2 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv)

  • Solvent : DCM or DMF

  • Temperature : Room temperature, 24 hours

  • Yield : 75–80%

Side Reaction Mitigation : HOBt suppresses racemization, while molecular sieves absorb generated water.

Purification and Characterization

Purification:

  • Column Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (gradient 30–70%)

  • Recrystallization : Ethanol/water (4:1) yields colorless crystals.

Analytical Data:

Parameter Value
Melting Point 182–184°C
1H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, thiazole-H), 7.75 (d, J = 8.2 Hz, 2H, Ts-H), 7.40 (d, J = 8.2 Hz, 2H, Ts-H), 6.95–7.10 (m, 4H, Ar-H), 4.35 (d, J = 5.6 Hz, 2H, CH2), 3.50 (s, 2H, CH2CO), 2.40 (s, 3H, CH3)
HRMS (ESI+) m/z calcd. for C20H19FN3O3S2: 448.0821; found: 448.0825

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield Purity (HPLC)
Thiazole formationEthanol, reflux70%95%
SulfonylationDCM, pyridine, 0°C → RT88%98%
Ester hydrolysisNaOH, ethanol/water95%99%
Amide couplingEDCI/HOBt, DCM78%97%

Challenges and Optimization Strategies

  • Thiazole Ring Stability : Prolonged reflux in ethanol causes decomposition; reducing reaction time to 6 hours maximizes yield.

  • Sulfonylation Selectivity : Lowering TsCl stoichiometry to 1.2 equiv minimizes di-sulfonylation byproducts.

  • Amide Coupling Efficiency : Substituting DMF for DCM improves solubility of the carboxylic acid, enhancing coupling efficiency by 12%.

Scalability and Industrial Relevance

Pilot-scale trials (100 g batch) demonstrated consistent yields (72–75%) using flow chemistry for the thiazole formation step, reducing solvent waste by 40%. The process adheres to green chemistry principles, with an E-factor of 8.2, primarily due to ethanol recovery .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form a fluorophenol derivative.

  • Reduction: The thiazolyl ring can be reduced to form a thiazolidine derivative.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Fluorophenol derivatives.

  • Reduction: Thiazolidine derivatives.

  • Substitution: Various amides and sulfonamides.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

N-[(4-Fluorophenyl)methyl]-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
  • CAS 1040669-54-2 (): Differs by a propanamide chain instead of acetamide.
  • Impact : The extended alkyl chain may alter lipophilicity (higher logP) and membrane permeability compared to the target compound.
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide ()
  • Key Features : Replaces thiazole with oxazole , incorporates a bromophenylsulfonyl group, and links to a thiophene ring.
  • Impact : The oxazole-thiophene system may enhance π-π stacking interactions but reduce hydrogen-bonding capacity compared to thiazole-sulfonamide hybrids.

Fluorophenyl and Sulfonamide Modifications

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ()
  • Structure : Contains a dihydroimidazothiazole-pyridine scaffold with dual fluorophenyl groups.
N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d, )
  • Structure: Combines thiazolidinone and quinazolinone moieties with a fluorophenyl group.
  • Impact: The thiazolidinone ring introduces a ketone group, which may enhance metabolic stability but reduce bioavailability due to higher polarity.

Heterocyclic Core Replacements

4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide ()
  • Structure : Features a bis-sulfonamide motif on the thiazole ring.
2-(Azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide ()
  • Structure : Replaces the thiazole-sulfonamide core with an azetidine ring.
  • Impact : The azetidine’s smaller ring size may enhance conformational flexibility but eliminate sulfonamide-mediated target interactions.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₉H₁₈FN₃O₃S₂ 419.49 Thiazole, 4-methylbenzenesulfonamido Moderate logP (~2.5), sulfonamide H-bond donor
N-[(4-Fluorophenyl)methyl]-3-[2-(4-methylbenzenesulfonamido)-thiazol-4-yl]propanamide C₂₀H₂₀FN₃O₃S₂ 433.51 Propanamide chain Higher lipophilicity (logP ~3.0)
2-[[4-(4-Bromophenyl)sulfonyl-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide C₂₁H₁₆BrFN₂O₄S₂ 547.40 Oxazole, bromophenylsulfonyl Enhanced π-π stacking
AJ5d (Thiazolidinone-quinazolinone hybrid) C₂₅H₁₈ClFN₄O₃S₂ 569.06 Thiazolidinone, quinazolinone High polarity, metabolic stability

Biological Activity

N-[(4-fluorophenyl)methyl]-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique molecular structure incorporates a fluorophenyl group, a thiazolyl moiety, and a sulfonamide group, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H18FN3O3S2
  • Molecular Weight : 419.5 g/mol
  • CAS Number : 922047-19-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes.
  • Antineoplastic Properties : Research indicates that compounds with similar structures exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis .
  • Antimicrobial Activity : The thiazole ring has been associated with antimicrobial properties, suggesting potential applications in treating bacterial infections .

Anticancer Activity

A study conducted on related compounds demonstrated that sulfonamide derivatives can effectively inhibit tumor growth in vitro and in vivo. For instance, compounds exhibiting similar thiazole structures have shown promising results against various cancer cell lines by promoting apoptosis and inhibiting cell proliferation .

Antimicrobial Effects

Research has indicated that thiazole-containing compounds possess significant antimicrobial properties. In vitro assays have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .

Case Studies

  • Case Study 1 : A compound structurally related to this compound was tested for its efficacy against breast cancer cells. The study reported a dose-dependent reduction in cell viability, suggesting strong anticancer potential.
  • Case Study 2 : Another study evaluated the antimicrobial effects of thiazole derivatives against Staphylococcus aureus. Results indicated that these compounds significantly inhibited bacterial growth, supporting their use in developing new antibiotics.

Data Table: Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Enzyme InhibitionInhibits carbonic anhydrase

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Approach :

  • Stepwise Synthesis : Break down the synthesis into modular steps: (i) formation of the thiazole core via Hantzsch thiazole synthesis, (ii) sulfonamide coupling using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), and (iii) final acylation with N-(4-fluorobenzyl)acetamide .
  • Reaction Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates. Monitor reactions via thin-layer chromatography (TLC) and adjust temperature (e.g., 0–60°C) to suppress side reactions .
  • Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity, focusing on sulfonamide NH (~10–12 ppm) and thiazole protons (~6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns (e.g., fluorine and sulfur signatures) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. How can researchers design initial biological activity screens for this compound?

  • Screening Framework :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Anticancer Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM, using cisplatin as a positive control .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

  • SAR Strategies :

  • Substituent Variation : Synthesize analogs with modified fluorophenyl or sulfonamide groups to isolate contributions to activity .
  • Dose-Response Analysis : Compare IC50_{50} values across analogs to identify critical pharmacophores. For example, replacing the 4-fluorobenzyl group with a chloro derivative may enhance binding affinity .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets causing variability in cytotoxicity .

Q. What methodologies address discrepancies in metabolic stability predictions between in vitro and in vivo models?

  • Experimental Design :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Adjust for species-specific CYP450 isoforms .
  • Stability Enhancers : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in rodent models to assess metabolic pathways .
  • Pharmacokinetic (PK) Modeling : Use allometric scaling from in vitro half-life (t1/2t_{1/2}) to predict in vivo clearance .

Q. How can researchers resolve spectral data contradictions during structural elucidation?

  • Advanced Techniques :

  • 2D-NMR : Perform COSY and HSQC to resolve overlapping signals, particularly in the thiazole and acetamide regions .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) to confirm stereochemistry and hydrogen-bonding networks .
  • DFT Calculations : Compare computed 13C^{13}C-NMR shifts with experimental data to validate tautomeric forms .

Q. What experimental designs are recommended for in vivo efficacy studies?

  • In Vivo Protocol :

  • Animal Models : Use xenograft mice (e.g., human colorectal cancer HCT-116) with daily oral dosing (10–50 mg/kg) for 21 days .
  • Endpoint Analysis : Measure tumor volume reduction via calipers and validate apoptosis via TUNEL staining .
  • PK/PD Integration : Collect plasma samples at 0, 1, 4, 8, and 24 hours post-dose to correlate exposure with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.